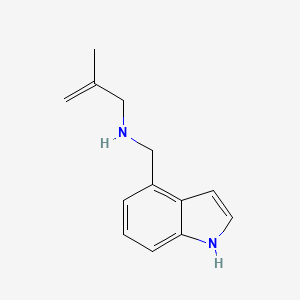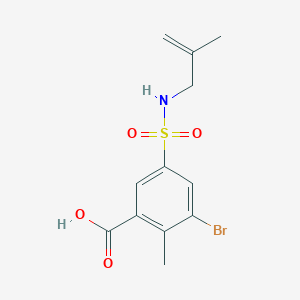![molecular formula C13H21N3O B6645521 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic application in the treatment of various diseases.
作用机制
The exact mechanism of action of 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is not fully understood. However, it is believed to act as a selective inhibitor of the protein kinase CK1δ/ε, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK1δ/ε, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol may disrupt the signaling pathways that contribute to the development and progression of various diseases.
Biochemical and Physiological Effects
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to have various biochemical and physiological effects. In preclinical studies, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to modulate the circadian rhythm, which may have implications for the treatment of sleep disorders.
实验室实验的优点和局限性
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has several advantages for lab experiments. It is a highly selective inhibitor of CK1δ/ε, which makes it a useful tool for studying the role of CK1δ/ε in various cellular processes. Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has demonstrated promising results in preclinical studies, which makes it an attractive candidate for further development.
However, there are also limitations to using 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol in lab experiments. The compound is relatively new, and there is limited information available on its toxicity and pharmacokinetics. Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is a proprietary compound, which may limit its availability to researchers.
未来方向
There are several future directions for the development and application of 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol. One potential area of application is in the treatment of cancer. Preclinical studies have shown that 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has promising results in inhibiting the growth of cancer cells, and further studies are needed to determine its efficacy in vivo.
Another potential area of application is in the treatment of neurological disorders. 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been shown to improve cognitive function in preclinical studies, and further studies are needed to determine its potential for the treatment of Alzheimer's disease and other cognitive disorders.
Additionally, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol may have applications in the field of circadian biology. The compound has been shown to modulate the circadian rhythm, which may have implications for the treatment of sleep disorders.
Conclusion
In conclusion, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is a novel compound that has potential therapeutic applications in the treatment of various diseases. The compound has been extensively studied in preclinical studies, and further research is needed to determine its efficacy in vivo. 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has several advantages for lab experiments, but there are also limitations to its use. Nonetheless, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol is a promising compound that may have significant implications for the treatment of cancer, inflammation, and neurological disorders.
合成方法
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol was synthesized by Johnson & Johnson Pharmaceutical Research and Development, L.L.C. using a multistep process. The synthesis began with the preparation of the pyrimidine intermediate, which was then coupled with the cyclobutane alcohol to form the desired compound. The final product was purified using chromatography and characterized using various spectroscopic techniques.
科学研究应用
2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has been extensively studied for its potential therapeutic application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol has demonstrated promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function.
属性
IUPAC Name |
2,2-dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-8(2)9-5-12(15-7-14-9)16-10-6-11(17)13(10,3)4/h5,7-8,10-11,17H,6H2,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSCQHLVFBXBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NC2CC(C2(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![2,2-Dimethyl-3-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)cyclobutan-1-ol](/img/structure/B6645519.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)
